molecular formula C8H7ClF3N3 B8816976 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B8816976
M. Wt: 237.61 g/mol
InChI Key: LNCAUPYVIKEPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H7ClF3N3 and its molecular weight is 237.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C8H7ClF3N3/c9-7-13-3-5(8(10,11)12)6(15-7)14-4-1-2-4/h3-4H,1-2H2,(H,13,14,15)

InChI Key

LNCAUPYVIKEPND-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.25 g, 5.8 mmol) in methanol (4 mL) at 0° C. was added cyclopropylamine (0.69 mL, 10 mmol). The mixture was allowed to stir at RT for 4 h. and then DCM (20 mL) and water (20 mL) were added. The mixture was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% DCM in iso-hexane) gave 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine (472 mg, 34%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M+H]+=238 at 3.64 min. 1H NMR (400 MHz, CDCl3): δ 8.27 (d, J=1.1 Hz, 1H), 5.56 (br s, 1H), 3.03-2.93 (m, 1H), 0.99-0.89 (m, 2H), 0.65-0.60 (m, 2H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.